4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C21H14Br2N2O3 and a molecular weight of 502.165 g/mol . This compound is characterized by the presence of bromine atoms and a carbohydrazonoyl group, making it a unique molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the bromination of benzoyl compounds. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure the selective bromination of the desired positions on the benzene ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carbohydrazonoyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Palladium Catalysts: For coupling reactions like Suzuki-Miyaura.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carbohydrazonoyl group can form specific interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
What sets 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate apart from these similar compounds is its specific arrangement of bromine atoms and the carbohydrazonoyl group, which can lead to unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized research and applications .
Properties
CAS No. |
767339-01-5 |
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Molecular Formula |
C21H14Br2N2O3 |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H14Br2N2O3/c22-17-8-4-7-15(11-17)20(26)25-24-13-16-12-18(23)9-10-19(16)28-21(27)14-5-2-1-3-6-14/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
MWHOHCDQXINQKG-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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